

Preladenant (SCH-420814): A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Preladenant				
Cat. No.:	B1679076	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

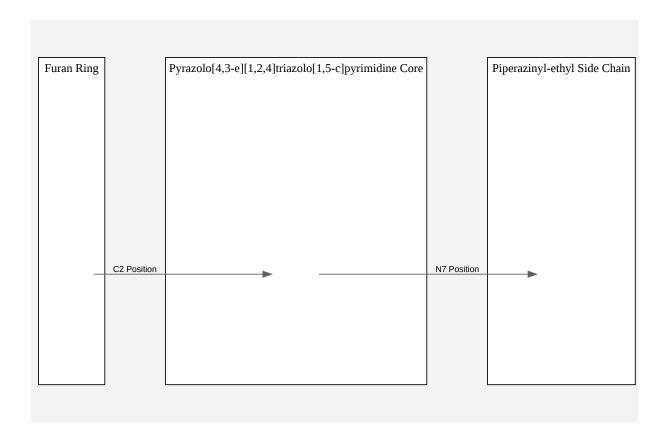
Introduction

Preladenant, also known by its developmental code name SCH-420814, is a synthetic organic compound that has been the subject of significant research interest, primarily for its potent and selective antagonism of the adenosine A₂A receptor.[1][2] Initially investigated for the treatment of Parkinson's disease, its mechanism of action also suggests potential applications in immuno-oncology.[3][4] This document provides a comprehensive technical overview of **Preladenant**'s chemical structure, physicochemical properties, mechanism of action, and pharmacological profile, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Preladenant is a complex heterocyclic molecule belonging to the pyrazolotriazolopyrimidine class.[5] Its systematic IUPAC name is 2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine-5-amine.





Click to download full resolution via product page

Figure 1: Key Structural Components of **Preladenant**.

The table below summarizes the key chemical identifiers and physicochemical properties of **Preladenant**.



Property	Value	Reference(s
Molecular Formula	C25H29N9O3	
Molecular Weight	503.567 g/mol	-
CAS Number	377727-87-2	-
IUPAC Name	2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine-5-amine	
SMILES	COCCOC1=CC=C(C=C1)N2C CN(CC2)CCN3C4=C(C=N3)C 5=NC(=NN5C(=N4)N)C6=CC= CO6	
Physical Appearance	White to off-white solid/powder	-
Solubility	Soluble in DMSO (>10 mM); Insoluble in water and ethanol.	-

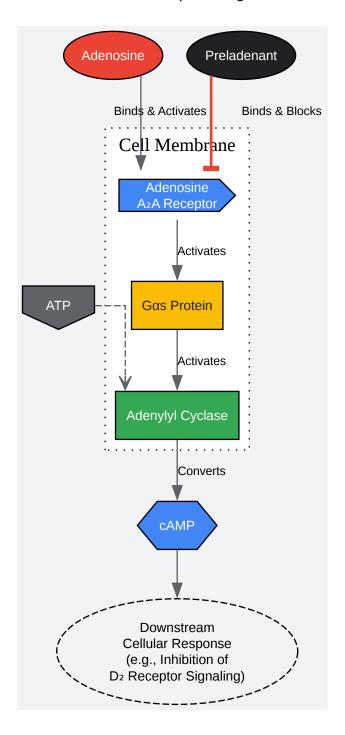
Mechanism of Action: Adenosine A₂A Receptor Antagonism

Preladenant functions as a potent, competitive, and highly selective antagonist of the adenosine A_2A receptor, which is a G-protein coupled receptor (GPCR). In the central nervous system, particularly in the basal ganglia, A_2A receptors are densely expressed and play a crucial role in modulating dopaminergic signaling. They are coupled to the $G\alpha$ s protein, and their activation by endogenous adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade can antagonize the function of dopamine D_2 receptors.

By blocking the A₂A receptor, **Preladenant** prevents adenosine-mediated signaling. This action is believed to restore the balance in the basal ganglia circuitry, which is disrupted in Parkinson's disease. In the context of oncology, adenosine in the tumor microenvironment suppresses the anti-tumor immune response by activating A₂A receptors on T-lymphocytes.



Preladenant's antagonism of these receptors can block this immunosuppressive effect, thereby promoting a T-cell-mediated immune response against tumor cells.



Click to download full resolution via product page

Figure 2: Preladenant's Inhibition of the A₂A Receptor Signaling Pathway.

Pharmacological Profile



Preladenant exhibits high affinity for the human adenosine A₂A receptor and remarkable selectivity over other adenosine receptor subtypes. This selectivity is a critical attribute, minimizing off-target effects. The quantitative pharmacological data are summarized in the table below.

Parameter	Receptor Subtype	Species	Value	Reference(s)
Ki (Binding)	Adenosine A ₂ A	Human	1.1 nM	
Adenosine A ₂ A	Rat	2.5 nM		
Adenosine A ₁	Human	>1,000 nM	-	
Adenosine A ₂ B	Human	>1,700 nM (>1.2 μM)	_	
Adenosine A ₃	Human	>1,000 nM	_	
Kb (Functional)	Adenosine A ₂ A	Human	1.3 nM	
Adenosine A ₂ A	Rat	0.7 nM		

- Ki: Inhibitor constant, a measure of binding affinity. Lower values indicate higher affinity.
- Kb: Equilibrium dissociation constant for an antagonist, determined from functional assays.

Experimental Protocols

The characterization of **Preladenant**'s pharmacological activity involves various in vitro and in vivo assays. Below is a representative protocol for a competitive radioligand binding assay to determine the Ki value of **Preladenant** for the human A₂A receptor.

Objective: To determine the binding affinity (Ki) of **Preladenant** for the human adenosine A₂A receptor expressed in HEK-293 cell membranes.

Materials:

• HEK-293 cells stably expressing the human A₂A receptor.



- Cell membrane preparation from the above cells.
- Radioligand: [³H]-SCH 442416 (a high-affinity A₂A antagonist radiotracer).
- Non-specific binding control: CGS-21680 (A₂A agonist) or another potent A₂A antagonist at a high concentration (e.g., 10 μ M).
- Test compound: Preladenant, serially diluted.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4, 5 mM MgCl₂, 0.2% BSA.
- Adenosine deaminase (2 U/mL) to remove endogenous adenosine.
- 96-well filter plates and vacuum manifold.
- Scintillation counter and scintillation fluid.

Methodology:

- Membrane Preparation: Harvest confluent HEK-293 cells expressing the A₂A receptor.
 Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
- Assay Setup: In a 96-well plate, add the following components in order:
 - Assay buffer.
 - Serially diluted Preladenant (or vehicle for total binding wells).
 - 10 μM CGS-21680 for non-specific binding (NSB) wells.
 - [3H]-SCH 442416 at a concentration close to its Kd.
 - Cell membrane preparation (typically 20-40 μg of protein per well).

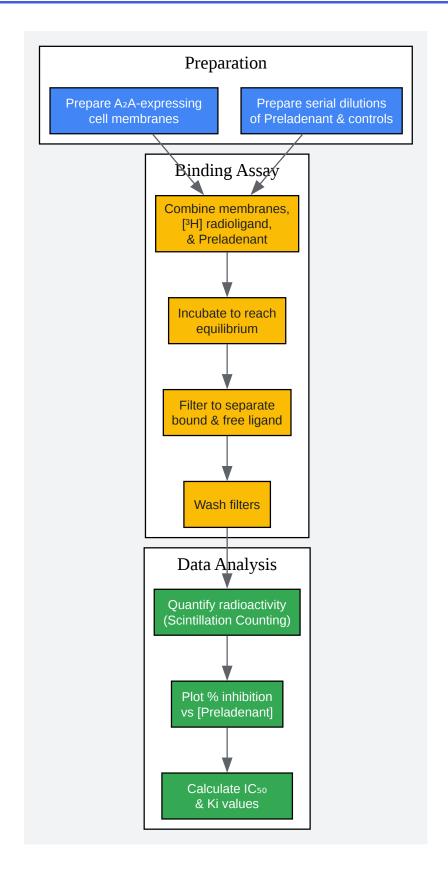
Foundational & Exploratory





- Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
- Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
- Quantification: Punch out the filters from the plate, place them in scintillation vials with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
- Data Analysis:
 - o Calculate specific binding: Total Binding (DPM) Non-specific Binding (DPM).
 - Plot the percentage of specific binding against the logarithm of the Preladenant concentration.
 - Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC_{50} / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





Click to download full resolution via product page

Figure 3: Workflow for a Radioligand Binding Assay.



Conclusion

Preladenant is a well-characterized adenosine A₂A receptor antagonist with high potency and selectivity. Its chemical structure has been optimized for oral bioavailability and strong receptor affinity. The detailed pharmacological data and established experimental protocols provide a solid foundation for further research into its therapeutic potential in neurological disorders and oncology. While it did not proceed past Phase III trials for Parkinson's disease, its distinct mechanism of action continues to make it a valuable tool for scientific investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Preladenant Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preladenant (SCH-420814): A Technical Guide to its Chemical Structure and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679076#chemical-structure-and-properties-of-preladenant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com